molecular formula C26H20ClN3O2S B2659337 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866340-68-3

2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2659337
CAS RN: 866340-68-3
M. Wt: 473.98
InChI Key: YBCCHZXQKWNKND-UHFFFAOYSA-N
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Description

The compound “2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” is a derivative of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine . It has been synthesized and evaluated as a potential cytotoxic agent .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The structure of the synthesized compounds was established on the basis of spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused pyrimidine ring at the 2,3-positions of the 5H-chromeno[2,3-d]pyrimidine moiety . The structure of the compound was confirmed by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .

Scientific Research Applications

Heterocyclic Synthesis

Research indicates the potential of 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide in the field of heterocyclic synthesis. A study by Elian, Abdelhafiz, and Abdelreheim (2014) explores the creation of new thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine derivatives, which are similar in structure and could have applications in developing new compounds for various uses (Elian, Abdelhafiz, & Abdelreheim, 2014).

Synthesis and Biological Activities

Compounds structurally related to 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have been synthesized and evaluated for various biological activities. For instance, Rajanarendar et al. (2012) synthesized novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones and evaluated their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the compound's potential in medical research (Rajanarendar et al., 2012).

Antitubercular and Antimicrobial Activity

Kamdar et al. (2011) reported the synthesis of novel 4H-chromeno[2,3-d]pyrimidines, including compounds structurally similar to 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, and evaluated their in vitro antitubercular and antimicrobial activities. This suggests potential applications in developing new antimicrobial and antitubercular agents (Kamdar et al., 2011).

Antioxidant Activity

Research on compounds similar to 2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has also been focused on their antioxidant properties. Dhakhda et al. (2021) synthesized and characterized a series of related compounds, testing them for antioxidant activity. This research could be relevant for the development of new antioxidants (Dhakhda, Bhatt, & Bhatt, 2021).

properties

IUPAC Name

2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-16-7-5-6-10-21(16)28-23(31)15-33-26-20-14-18-13-19(27)11-12-22(18)32-25(20)29-24(30-26)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCCHZXQKWNKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide

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